Bio-AMS

Pharmacokinetics Metabolic Stability Drug Clearance

Bio-AMS (5′-[N-(d-biotinoyl)sulfamoyl]amino-5′-deoxyadenosine) is a potent, subnanomolar inhibitor of bacterial biotin protein ligase (BPL), specifically targeting Mycobacterium tuberculosis BPL (MtBPL) with a dissociation constant (Kd) of 0.865 nM. It arrests fatty acid and lipid biosynthesis in Mtb and exhibits selective antimycobacterial activity against both drug-sensitive and multidrug-resistant/extensively drug-resistant (MDR/XDR) strains, with MICs ranging from 0.16 to 0.625 μM.

Molecular Formula C20H29N9O7S2
Molecular Weight 571.6 g/mol
Cat. No. B15568280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBio-AMS
Molecular FormulaC20H29N9O7S2
Molecular Weight571.6 g/mol
Structural Identifiers
InChIInChI=1S/C20H29N9O7S2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33)/t9-,10+,11-,13-,15+,16+,19+/m0/s1
InChIKeyRSZBCKJLQVSFKT-RHCAYAJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bio-AMS: A Selective Biotin Protein Ligase Inhibitor for Antitubercular Drug Discovery


Bio-AMS (5′-[N-(d-biotinoyl)sulfamoyl]amino-5′-deoxyadenosine) is a potent, subnanomolar inhibitor of bacterial biotin protein ligase (BPL), specifically targeting Mycobacterium tuberculosis BPL (MtBPL) with a dissociation constant (Kd) of 0.865 nM [1]. It arrests fatty acid and lipid biosynthesis in Mtb and exhibits selective antimycobacterial activity against both drug-sensitive and multidrug-resistant/extensively drug-resistant (MDR/XDR) strains, with MICs ranging from 0.16 to 0.625 μM . However, its central acyl-sulfamide linker is susceptible to in vivo hydrolysis, leading to high clearance and the release of a moderately cytotoxic metabolite, M1 [2].

Why Bio-AMS Cannot Be Simply Substituted with Other BPL Inhibitors


Substituting Bio-AMS with alternative biotin protein ligase (BPL) inhibitors without rigorous validation is scientifically unsound due to distinct differences in metabolic stability, resistance profiles, and target engagement. Bio-AMS is rapidly metabolized in vivo via hydrolysis of its acyl-sulfamide linker, resulting in high clearance and the generation of a cytotoxic metabolite [1]. In contrast, structurally optimized analogs like Bio-9 exhibit significantly improved metabolic stability and prolonged half-life, which fundamentally alters their pharmacokinetic profiles and therapeutic windows [1]. Furthermore, Bio-AMS is susceptible to enzymatic inactivation by the Mtb sulfatase Rv3406, a resistance mechanism that can be circumvented by strategic nucleoside modifications, as demonstrated by the 5′R-C-methyl derivative which reduces the resistance frequency from at least 1 × 10⁻⁷ to <1.4 × 10⁻¹⁰ [2]. These critical differences in stability, resistance susceptibility, and in vivo behavior underscore that in-class compounds are not interchangeable and must be selected based on specific experimental or therapeutic requirements.

Quantitative Comparative Evidence for Bio-AMS vs. Closest Analogs


In Vivo Metabolic Stability: Bio-AMS vs. Bio-9 Clearance and Half-Life

Bio-AMS undergoes rapid in vivo hydrolysis of its central acyl-sulfamide linker, resulting in high clearance and release of the cytotoxic metabolite M1. The optimized analog Bio-9 demonstrates negligible hydrolysis, leading to substantially reduced clearance and boosted drug exposure and half-life compared to Bio-AMS [1].

Pharmacokinetics Metabolic Stability Drug Clearance

Target Engagement: Bio-AMS Kd for MtBPL vs. Optimized Analogs

Bio-AMS exhibits subnanomolar binding affinity for MtBPL with a Kd of 0.865 nM, as reported in structural and biochemical studies [1]. Optimized analogs designed to overcome metabolic instability, such as Bio-9, maintain single-digit nanomolar dissociation constants for BPL [2], while nucleoside-modified derivatives retain subnanomolar potency (Kd = 0.66–0.97 nM) [3].

Target Engagement Binding Affinity Enzyme Inhibition

Resistance Frequency: Bio-AMS vs. 5′R-C-Methyl Derivative 6

Bio-AMS is susceptible to enzymatic inactivation by the Mtb sulfatase Rv3406, with spontaneous resistance arising at a frequency of at least 1 × 10⁻⁷ due to Rv3406 overexpression [1]. In contrast, the 5′R-C-methyl derivative 6 is not metabolized by Rv3406, and resistant mutants could not be isolated (resistance frequency <1.4 × 10⁻¹⁰) [1].

Antibiotic Resistance Rv3406 Sulfatase Mutant Frequency

Antibacterial Activity Across Mtb Strains: Bio-AMS vs. Bio-9 MIC Comparison

Bio-AMS exhibits potent antitubercular activity against Mtb H37Rv and MDR/XDR-TB strains, with MICs ranging from 0.16 to 0.625 μM . The metabolically stable analog Bio-9 shows MICs against Mtb ranging from 0.2 to 20 μM, with its antibacterial activity dependent on BPL expression level—being more than 70-fold better against a strain underexpressing BPL and more than 5-fold less effective against a strain overexpressing BPL [1].

Antimycobacterial MIC Drug-Resistant Tuberculosis

Bactericidal Activity Under Nutrient Limitation: Bio-AMS in Biotin-Free Medium

In biotin-free medium, Bio-AMS exerts bactericidal activity against Mtb at a concentration of 5 μM . This contrasts with its bacteriostatic effects in biotin-replete conditions, highlighting the compound's dependence on biotin availability for its antibacterial mechanism.

Bactericidal Biotin Depletion Nutrient Stress

Synergistic Activity with First-Line Antitubercular Drugs: Bio-AMS Enhances Rifampicin and Ethambutol

Bio-AMS enhances the in vitro activity of the first-line antitubercular drugs rifampicin and ethambutol against Mtb . This synergistic interaction suggests potential utility in combination regimens, though quantitative synergy metrics (e.g., fractional inhibitory concentration indices) are not reported in the source.

Drug Synergy Combination Therapy Rifampicin

Optimal Research and Procurement Scenarios for Bio-AMS


In Vitro Antimycobacterial Screening Against MDR/XDR-TB Strains

Bio-AMS is ideal for in vitro screening campaigns targeting multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis strains, given its consistent and potent MIC range of 0.16–0.625 μM across drug-sensitive and resistant isolates . Its activity is unaffected by changes in primary carbon source, ensuring reproducible results across varied experimental conditions .

Mechanistic Studies of BPL Inhibition and Fatty Acid/Lipid Biosynthesis

With its subnanomolar binding affinity (Kd = 0.865 nM) for MtBPL, Bio-AMS serves as a high-affinity chemical probe for dissecting the role of biotin protein ligase in mycobacterial fatty acid and lipid biosynthesis [1]. Researchers can employ Bio-AMS to interrogate target engagement, downstream metabolic consequences, and the validation of BPL as a druggable target in Mtb.

Resistance Mechanism Elucidation: Rv3406 Sulfatase Studies

Bio-AMS is uniquely suited for investigating the Rv3406-mediated resistance mechanism in Mtb. Its susceptibility to enzymatic inactivation by this type II sulfatase (resistance frequency ≥1 × 10⁻⁷) provides a well-characterized system for studying antibiotic inactivation pathways and for benchmarking the resistance profiles of novel BPL inhibitor analogs [2].

Combination Therapy and Drug Synergy Exploration

Bio-AMS enhances the in vitro activity of rifampicin and ethambutol, making it a valuable component in combination studies aimed at identifying synergistic antitubercular regimens . Its ability to potentiate first-line drugs supports its use in preclinical evaluation of BPL inhibitors as adjunctive therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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